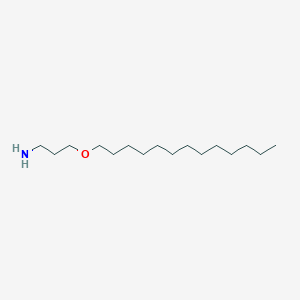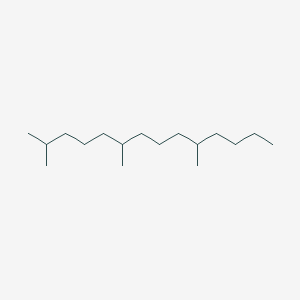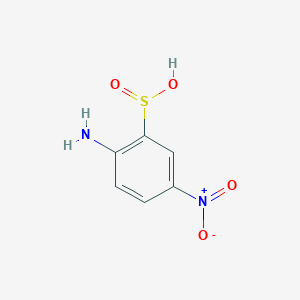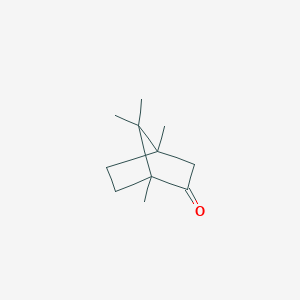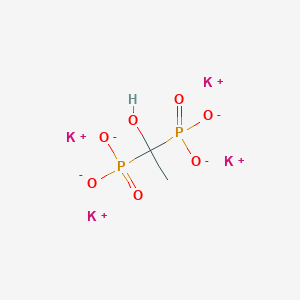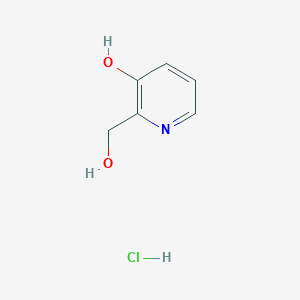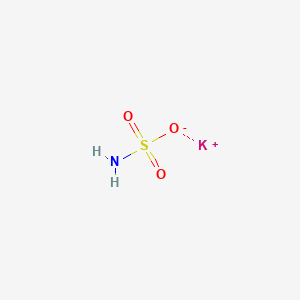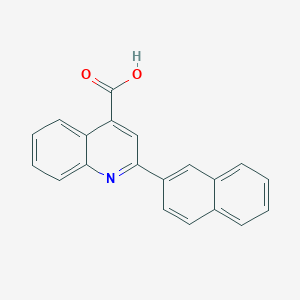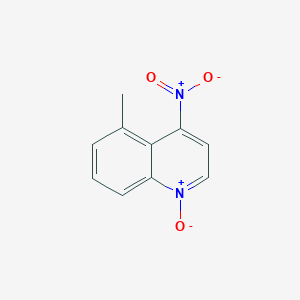
5-Methyl-4-nitroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitroquinoline 1-oxide (abbreviated as MNQ) is a potent mutagenic compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. MNQ is classified as a nitroaromatic compound, which means that it contains a nitro group (-NO2) and an aromatic ring.
Mechanism Of Action
5-Methyl-4-nitroquinoline 1-oxide is a potent mutagenic agent that induces DNA damage by generating reactive oxygen species (ROS) and free radicals. The nitro group in 5-Methyl-4-nitroquinoline 1-oxide is reduced to a nitroso group (-NO), which reacts with DNA to form adducts that can cause mutations and chromosomal aberrations. 5-Methyl-4-nitroquinoline 1-oxide also inhibits DNA repair enzymes, such as DNA polymerases and ligases, which can further increase the mutagenic potential of the compound.
Biochemical And Physiological Effects
5-Methyl-4-nitroquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects in various organisms. It can cause oxidative stress, DNA damage, and apoptosis in mammalian cells. 5-Methyl-4-nitroquinoline 1-oxide has also been shown to induce mutations in bacterial and yeast cells, leading to changes in cell morphology, growth rate, and metabolism.
Advantages And Limitations For Lab Experiments
5-Methyl-4-nitroquinoline 1-oxide is a potent mutagenic agent that can induce DNA damage and mutations in various organisms. Its advantages include its high mutagenic potential, its ability to induce a wide range of mutations, and its low cost. However, its limitations include its toxicity, its potential to induce false-positive results, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 5-Methyl-4-nitroquinoline 1-oxide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the molecular mechanisms of 5-Methyl-4-nitroquinoline 1-oxide-induced mutagenesis and carcinogenesis, and the evaluation of the genotoxicity of 5-Methyl-4-nitroquinoline 1-oxide in vivo. 5-Methyl-4-nitroquinoline 1-oxide can also be used to study the effects of DNA damage and mutations on cell signaling pathways, gene expression, and protein function.
Synthesis Methods
5-Methyl-4-nitroquinoline 1-oxide can be synthesized using various methods, including the oxidation of 5-methyl-4-nitroquinoline with potassium permanganate, the nitration of 5-methylquinoline with nitric acid and sulfuric acid, and the oxidation of 5-methylquinoline with hydrogen peroxide and nitric acid. The yield and purity of 5-Methyl-4-nitroquinoline 1-oxide depend on the synthesis method used.
Scientific Research Applications
5-Methyl-4-nitroquinoline 1-oxide is widely used in scientific research as a mutagenic agent to induce DNA damage and mutations in various organisms, including bacteria, yeast, and mammalian cells. It is used to study the mechanisms of DNA damage and repair, mutagenesis, and carcinogenesis. 5-Methyl-4-nitroquinoline 1-oxide is also used to evaluate the genotoxicity of chemicals and drugs.
properties
CAS RN |
14094-43-0 |
|---|---|
Product Name |
5-Methyl-4-nitroquinoline 1-oxide |
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-3-2-4-8-10(7)9(12(14)15)5-6-11(8)13/h2-6H,1H3 |
InChI Key |
WPQVMRHYELDDMA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
Canonical SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
synonyms |
5-METHYL-4-NITROQUINOLINE-1-OXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



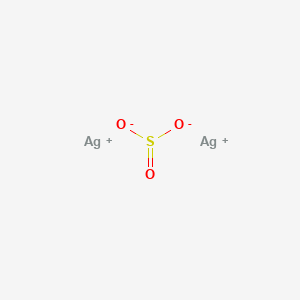
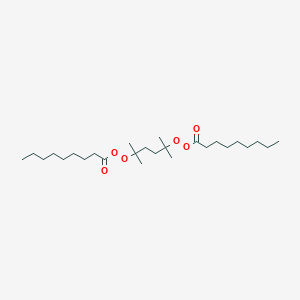
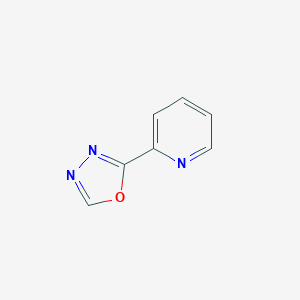
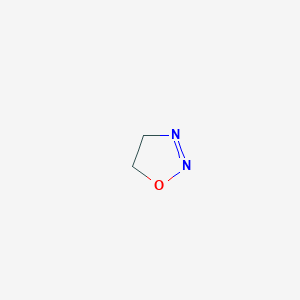
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
